

Application Note: Comprehensive Analytical Characterization of 3-(4-Formylphenyl)picolinonitrile

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Compound of Interest

Compound Name: 3-(4-Formylphenyl)picolinonitrile

CAS No.: 1334500-10-5

Cat. No.: B581635

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Abstract

This document provides a detailed guide for the analytical characterization of **3-(4-Formylphenyl)picolinonitrile**, a key intermediate in pharmaceutical and materials science research. Ensuring the structural integrity, purity, and stability of this compound is paramount for its successful application. This guide presents a multi-faceted analytical approach, leveraging Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Thermal Analysis (TGA/DSC). Each section explains the rationale behind the chosen methodology, provides detailed, field-tested protocols, and outlines the interpretation of expected results. This document is intended for researchers, scientists, and drug development professionals requiring robust and reliable methods for the comprehensive characterization of this and structurally similar molecules.

Introduction: The Need for Rigorous Characterization

3-(4-Formylphenyl)picolinonitrile is a bifunctional organic molecule featuring a nitrile group and a formyl (aldehyde) group on a biphenyl-pyridine scaffold. This unique combination of reactive sites makes it a valuable building block in the synthesis of complex heterocyclic compounds, including potential therapeutic agents and functional materials. The precise

characterization of this starting material is a non-negotiable prerequisite for any downstream application. Impurities or structural ambiguities can lead to failed syntheses, unpredictable biological activity, or materials with suboptimal performance.

This application note details an orthogonal analytical strategy, where each technique provides a unique and complementary piece of information. By integrating data from NMR, MS, HPLC, and Thermal Analysis, a complete and validated profile of the compound's identity, purity, and thermal stability can be established.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy is the cornerstone of structural analysis for organic molecules. It provides unambiguous information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For **3-(4-Formylphenyl)picolinonitrile**, ^1H NMR confirms the presence and relative positions of all hydrogen atoms, while ^{13}C NMR identifies each unique carbon atom, including the crucial nitrile and carbonyl carbons.

Protocol: ^1H and ^{13}C NMR Analysis

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **3-(4-Formylphenyl)picolinonitrile** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl_3) or Deuterated Dimethyl Sulfoxide (DMSO-d_6). CDCl_3 is often suitable, but DMSO-d_6 can be used if solubility is an issue.
 - Add a small amount of an internal standard, typically Tetramethylsilane (TMS), if not already present in the solvent.^[1]
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrumental Parameters (500 MHz Spectrometer):
 - ^1H NMR:

- Acquire spectra at a proton frequency of 500 MHz.
- Set the spectral width to approximately 16 ppm, centered around 6 ppm.
- Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
- ¹³C NMR:
 - Acquire spectra at a carbon frequency of 125 MHz.
 - Set the spectral width to approximately 220 ppm.
 - Employ proton decoupling to simplify the spectrum.
 - Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase and baseline correct the resulting spectrum.
 - Reference the spectrum to the TMS signal at 0.00 ppm.^[1]
 - Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts and multiplicities (singlet, doublet, etc.).

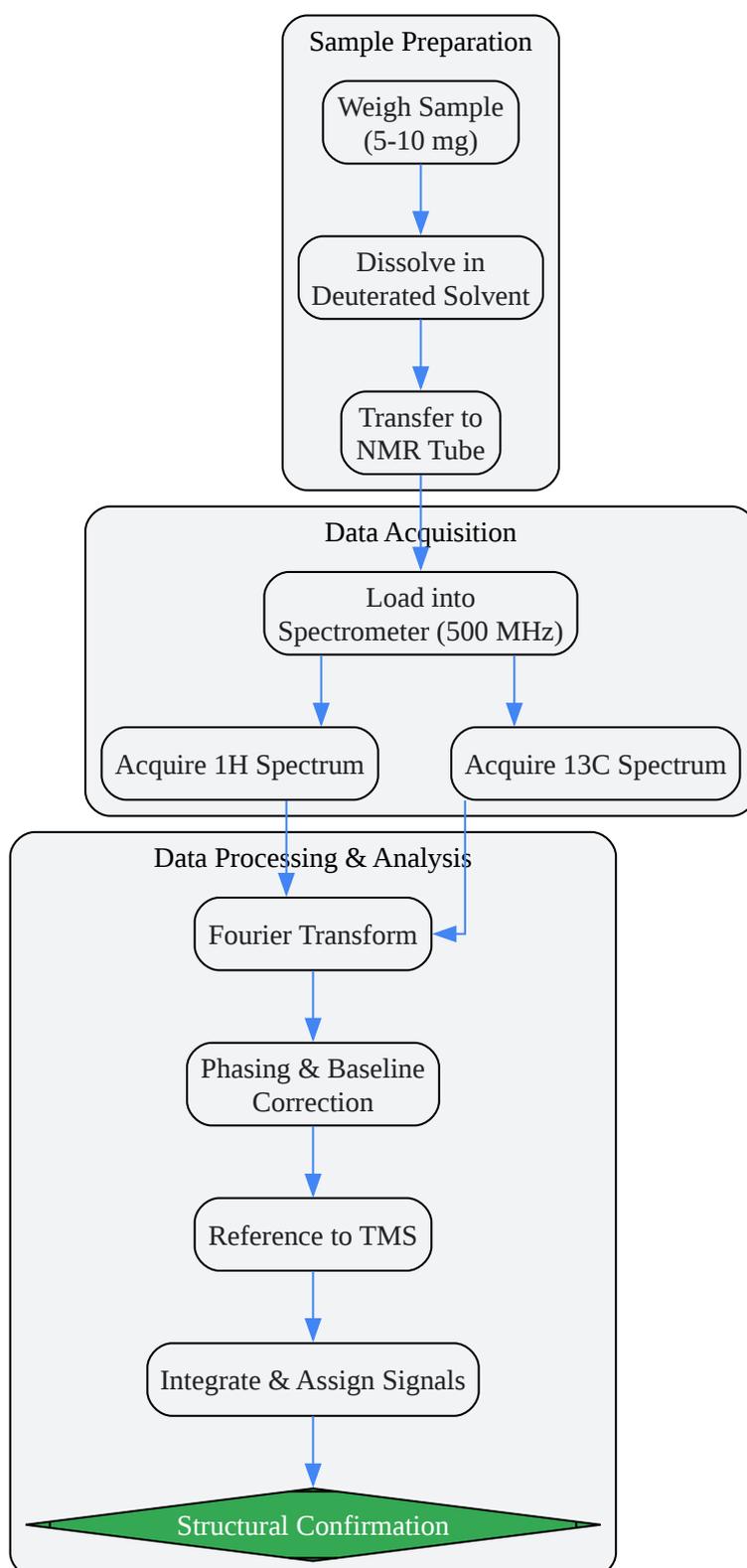
Expected Data & Interpretation

The combination of signals in both ¹H and ¹³C spectra provides a unique fingerprint of the molecule. The aldehyde proton signal around 10 ppm is a key diagnostic peak in the ¹H spectrum.

¹ H NMR Data (Predicted, 500 MHz, CDCl ₃)	
Chemical Shift (δ, ppm)	Assignment & Multiplicity
~10.1	Aldehyde proton (-CHO), singlet
~9.0	Proton on pyridine ring (position 2), singlet
~8.2-8.0	Protons on formyl-phenyl ring (ortho to -CHO), doublet
~8.0-7.8	Protons on formyl-phenyl ring (meta to -CHO), doublet
~7.9	Proton on pyridine ring (position 4), doublet
~7.6	Proton on pyridine ring (position 5), doublet

¹³ C NMR Data (Predicted, 125 MHz, CDCl ₃)	
Chemical Shift (δ, ppm)	Assignment
~192	Aldehyde Carbonyl Carbon (-CHO)
~153-150	Pyridine Carbons (C2, C6)
~140-130	Quaternary Aromatic Carbons
~130-120	Aromatic CH Carbons
~117	Nitrile Carbon (-CN)

A workflow for NMR analysis.



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Molecular Weight and Formula Confirmation by Mass Spectrometry (MS)

Expertise & Experience: High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition of a molecule. By providing a highly accurate mass measurement, it validates the chemical formula ($C_{13}H_8N_2O$). Tandem MS (MS/MS) further supports structural assignment by inducing fragmentation of the molecular ion and analyzing the resulting daughter ions, which correspond to logical pieces of the molecule.

Protocol: LC-MS/HRMS Analysis

- Sample Preparation:
 - Prepare a dilute solution of the compound (~10-100 $\mu\text{g/mL}$) in a solvent compatible with the HPLC mobile phase, such as acetonitrile or methanol.
 - Filter the solution through a 0.22 μm syringe filter to remove any particulates.
- Instrumentation (ESI-QTOF or ESI-Orbitrap):
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically effective for this compound, as the pyridine nitrogen can be readily protonated.
 - Mass Analyzer: Use a high-resolution analyzer like Time-of-Flight (TOF) or Orbitrap.
 - Acquisition Mode:
 - Acquire a full scan MS spectrum over a mass range of m/z 100-500 to detect the protonated molecular ion $[M+H]^+$.
 - Perform a tandem MS (MS/MS) experiment by isolating the $[M+H]^+$ ion and subjecting it to collision-induced dissociation (CID). This will generate a fragmentation pattern.^[2]
- Data Analysis:
 - Determine the accurate mass of the parent ion from the full scan spectrum and use it to calculate the elemental formula.

- Analyze the MS/MS spectrum to identify key fragment ions. This process can be aided by "spectral tree" construction to map fragmentation pathways.[3]

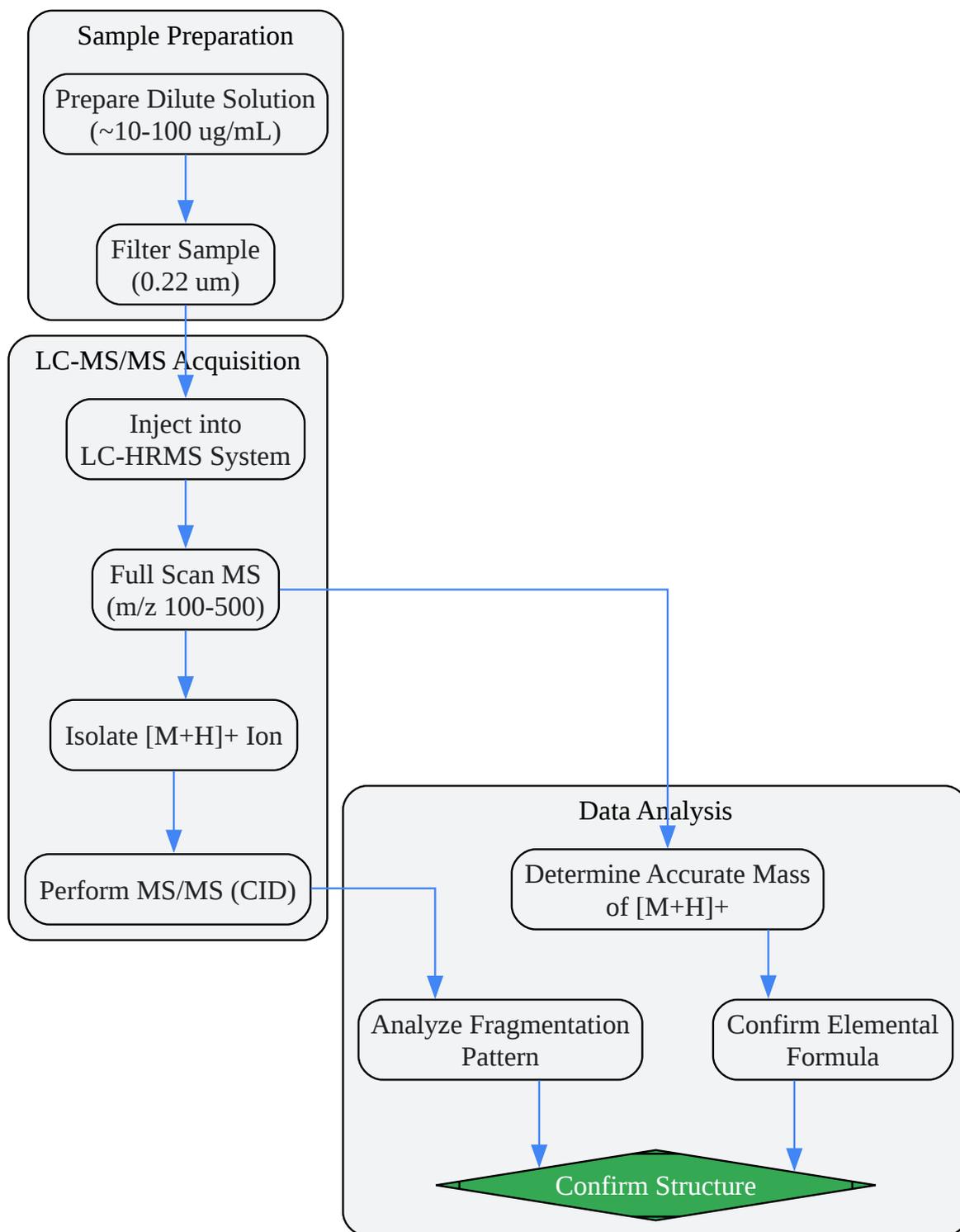
Expected Data & Interpretation

- Molecular Formula: C₁₃H₈N₂O
- Monoisotopic Mass: 208.0637 g/mol
- Expected [M+H]⁺ Ion (HRMS): m/z 209.0710

The observation of an ion with an m/z value matching 209.0710 to within 5 ppm provides strong evidence for the correct elemental composition.

Predicted MS/MS Fragments of [M+H] ⁺ (m/z 209.0710)	
Fragment m/z	Proposed Loss / Structure
181.0761	Loss of CO (carbonyl group)
180.0683	Loss of CHO (formyl radical)
153.0655	Loss of C ₂ H ₂ O (ketene from phenyl ring)
127.0549	Phenylpyridine fragment

A workflow for HRMS analysis.



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Purity Assessment by High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of small molecule compounds. A well-developed reversed-phase HPLC method can separate the target compound from starting materials, by-products, and degradation products. The area of the main peak relative to the total area of all peaks in the chromatogram provides a quantitative measure of purity.

Protocol: Reversed-Phase HPLC with UV Detection

- Sample Preparation:
 - Accurately prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.
 - Prepare a working solution by diluting the stock solution to ~0.1 mg/mL with the mobile phase.
- HPLC System and Conditions:
 - Column: A C18 stationary phase is a robust starting point (e.g., 4.6 mm x 150 mm, 5 μ m particle size). Phenyl-based stationary phases can also offer alternative selectivity for aromatic compounds.[4]
 - Mobile Phase: A gradient elution is recommended to ensure separation of impurities with a wide range of polarities.
 - Solvent A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA).[4][5]
 - Solvent B: Acetonitrile with 0.1% Formic Acid or 0.1% TFA.
 - Gradient Program (Example):
 - Start with 30% B, hold for 2 minutes.
 - Ramp to 95% B over 10 minutes.

- Hold at 95% B for 3 minutes.
- Return to 30% B and equilibrate for 5 minutes.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection: UV-Vis detector set at a wavelength of maximum absorbance (e.g., determined by a UV scan, likely around 254 nm or 280 nm).
- Data Analysis:
 - Integrate all peaks in the chromatogram.
 - Calculate the purity of the main peak using the area percent method:
 - % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

Expected Data & Interpretation

A successful analysis will yield a sharp, symmetrical peak for **3-(4-Formylphenyl)picolinonitrile** at a specific retention time. The purity is expected to be $\geq 95\%$ for most research applications, with high-purity standards exceeding 98%. Any other peaks represent impurities, and their retention times and peak areas should be reported. This validated method is crucial for monitoring reaction progress and assessing the stability of the compound over time.[6]

Evaluation of Thermal Properties

Expertise & Experience: Thermal analysis provides critical information about the material's stability and physical state. Thermogravimetric Analysis (TGA) measures weight loss as a function of temperature, identifying the decomposition temperature. Differential Scanning Calorimetry (DSC) detects heat flow changes, revealing events like melting, crystallization, and glass transitions.[7][8] This data is vital for determining appropriate storage and handling conditions.

Protocol: TGA and DSC Analysis

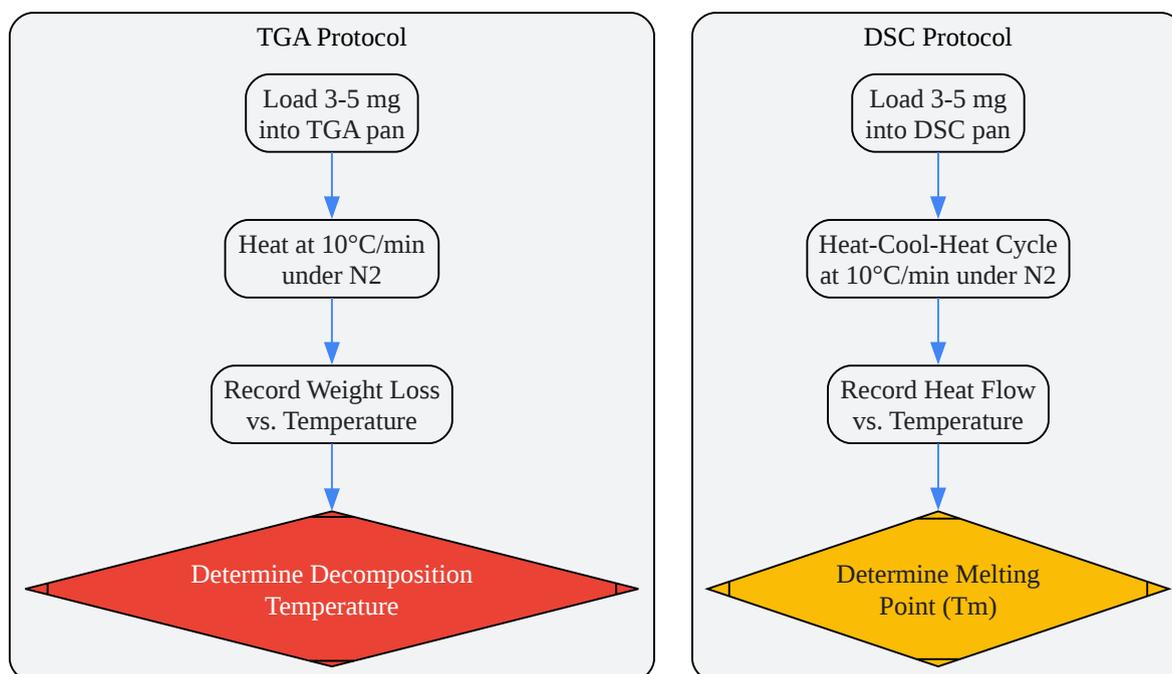
- Sample Preparation:
 - Place 3-5 mg of the finely ground sample into an appropriate TGA or DSC pan (typically aluminum).
- TGA Instrumentation and Conditions:
 - Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
 - Heating Rate: A standard rate of 10 °C/min is used.
 - Temperature Range: 30 °C to 600 °C, or until complete decomposition.
- DSC Instrumentation and Conditions:
 - Atmosphere: Nitrogen, with a purge rate of 20-50 mL/min.
 - Heating/Cooling Rate: 10 °C/min.
 - Temperature Program:
 - Heat from ambient temperature to a point ~20-30 °C above the expected melting point.
 - Cool back to ambient temperature.
 - Perform a second heating cycle to observe the behavior of the melt-quenched material.

Expected Data & Interpretation

- TGA: The resulting thermogram should show a stable baseline with minimal weight loss until the onset of thermal decomposition, which will appear as a sharp drop in weight. The onset temperature is a key indicator of thermal stability.[9]
- DSC: The DSC thermogram should display a sharp, single endothermic peak corresponding to the melting point (T_m) of the crystalline solid. The absence of significant thermal events before the melt indicates a lack of solvent or major phase transitions. The peak's sharpness is an indicator of purity.

Thermal Analysis Parameters	Expected Result	Interpretation
TGA Onset of Decomposition	> 250 °C (Typical for aromatic systems)	High thermal stability suitable for most chemical reactions.
DSC Melting Point (T_m)	Sharp endotherm	Indicates a crystalline solid with high purity.

A workflow for thermal analysis.



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Conclusion: An Integrated Approach to Quality Assurance

The analytical characterization of **3-(4-Formylphenyl)picolinonitrile** requires a synergistic combination of orthogonal techniques. NMR spectroscopy confirms the chemical structure, high-resolution mass spectrometry validates the elemental composition, HPLC provides a quantitative measure of purity, and thermal analysis establishes its stability and physical properties. By following the detailed protocols outlined in this application note, researchers can ensure the quality and reliability of their material, forming a solid foundation for successful research and development endeavors.

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